molecular formula C18H18N4 B095673 5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline CAS No. 17400-65-6

5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline

Cat. No. B095673
CAS RN: 17400-65-6
M. Wt: 290.4 g/mol
InChI Key: JEJUEEUEPOOUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((p-(Dimethylamino)phenyl)azo)-7-methylquinoline, commonly known as DPAQ, is a fluorescent dye that is widely used in scientific research. It is a member of the family of quinoline-based fluorescent dyes, which are known for their high sensitivity and selectivity. DPAQ is particularly useful in biological research, where it is used as a fluorescent probe to study various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of DPAQ is based on its ability to fluoresce upon excitation with light of a specific wavelength. When DPAQ is excited with light, it absorbs the energy and undergoes a transition to a higher energy state. This transition is accompanied by the emission of light at a longer wavelength, which can be detected and measured. The intensity of the fluorescence is directly proportional to the concentration of DPAQ in the sample.
Biochemical and Physiological Effects:
DPAQ has been shown to have a minimal effect on biochemical and physiological processes, making it an ideal probe for studying these processes. It has been demonstrated to be non-cytotoxic and non-genotoxic, and it does not interfere with cellular processes or affect cellular viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPAQ is its high sensitivity and selectivity. It can detect low concentrations of biological molecules with high accuracy, making it a valuable tool in scientific research. Another advantage is its ease of use, as it can be easily incorporated into various experimental protocols. However, one limitation of DPAQ is its relatively low photostability, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of DPAQ in scientific research. One potential application is in the field of drug discovery, where it can be used to screen potential drug candidates for their ability to interact with specific biological targets. Another potential application is in the field of cancer research, where it can be used to study the mechanisms of cancer cell growth and proliferation. Overall, the unique properties of DPAQ make it a valuable tool in scientific research, with potential applications in various fields.

Synthesis Methods

The synthesis of DPAQ is a complex process that involves several steps. The first step is the synthesis of 5-amino-7-methylquinoline, which is then coupled with p-(dimethylamino)benzene diazonium salt to form the final product, DPAQ. The yield of DPAQ synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and reaction time.

Scientific Research Applications

DPAQ has found extensive use in scientific research due to its unique properties. It is widely used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling. DPAQ is also used in the field of molecular imaging, where it is used to visualize and track biological molecules in living cells and tissues.

properties

CAS RN

17400-65-6

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(7-methylquinolin-5-yl)diazenyl]aniline

InChI

InChI=1S/C18H18N4/c1-13-11-17-16(5-4-10-19-17)18(12-13)21-20-14-6-8-15(9-7-14)22(2)3/h4-12H,1-3H3

InChI Key

JEJUEEUEPOOUPB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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